Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Catalog No.
S761339
CAS No.
142374-19-4
M.F
C12H21NO3
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

CAS Number

142374-19-4

Product Name

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3

InChI Key

PSRHRFNKESVOEL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=O

Synonyms

1,1-Dimethylethyl 4-(2-oxoethyl)-1-piperidinecarboxylate; 1,1-Dimethylethyl 4-(formylmethyl)-1-piperidinecarboxylate; 1-Boc-4-(2-oxoethyl)piperidine; 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde; 4-[2-Oxoethyl]piperidine-1-carboxylic Acid t

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=O

Application in Organic Synthesis

Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” or “N-Boc-4-piperidineacetaldehyde” is used as a reactant in the synthesis of various organic compounds . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these reactions contributes to the synthesis of a wide range of organic compounds. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and the other reactants used.

Application in Drug Discovery

Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used in the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .

Methods of Application: The compound is used as a building block in the synthesis of these inhibitors and agonists. The specific methods of application would depend on the particular synthesis pathway being used.

Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these syntheses contributes to the development of potential treatments for conditions such as cancer and type II diabetes .

Application in Synthesis of Quinuclidine Derivatives

Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used as a building block in the synthesis of quinuclidine derivatives .

Methods of Application: The compound is used as a reactant in the synthesis of quinuclidine derivatives. The specific methods of application would depend on the particular synthesis pathway being used .

Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these syntheses contributes to the development of potential treatments for conditions such as cancer and type II diabetes .

Application in Synthesis of Piperazine Derivatives

Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” is used as a reactant in the synthesis of various piperazine derivatives .

Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these reactions contributes to the synthesis of a wide range of organic compounds .

Application in Synthesis of (S)-quinuclidine-2-carboxylic acid

Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .

Methods of Application: The compound is used as a reactant in the synthesis of (S)-quinuclidine-2-carboxylic acid. The specific methods of application would depend on the particular synthesis pathway being used .

Application in Enantioselective α−triflouromethylation of aldehydes

Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” is used as a reactant in the enantioselective α−triflouromethylation of aldehydes .

Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the enantioselective α−triflouromethylation of aldehydes .

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is an organic compound characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The compound has the molecular formula C13H23NO4 and a molecular weight of approximately 227.30 g/mol. It features a tert-butyl group and an oxoethyl side chain attached to the piperidine nitrogen, contributing to its unique properties and reactivity. The compound is typically used in organic synthesis and medicinal chemistry due to its versatile functional groups .

Boc-piperidineacetaldehyde likely serves as a building block for the synthesis of other molecules with various potential mechanisms of action depending on the final product. However, the specific mechanism of action of Boc-piperidineacetaldehyde itself is not available in scientific literature [, , ].

, including:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with various electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions are significant for modifying the compound's structure and enhancing its biological activity .

Research indicates that tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate exhibits notable biological activity, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their potential as analgesics, anti-inflammatory agents, and in the treatment of neurological disorders. The presence of the piperidine ring is often associated with enhanced interaction with neurotransmitter receptors, making this compound a candidate for further pharmacological exploration .

The synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate typically involves:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, such as aldehydes and amines, to create the piperidine structure.
  • Introduction of Functional Groups: The tert-butyl group is introduced via alkylation methods, while the oxoethyl moiety can be added through acylation reactions.
  • Final Esterification: The final step involves esterifying the carboxylic acid derivative with tert-butanol to yield the desired product.

These methods allow for variations in substituents, enabling the synthesis of analogs with potentially different biological activities .

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate has several applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals targeting various diseases.
  • Organic Synthesis: Used as an intermediate in the preparation of other complex organic molecules.
  • Research: Employed in studies investigating the structure-activity relationship of piperidine derivatives.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Studies on interaction profiles reveal that compounds similar to tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate may interact with various biological targets, including:

  • Receptors: Potential modulation of neurotransmitter receptors (e.g., dopamine and serotonin receptors).
  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

These interactions are crucial for understanding the compound's mechanism of action and guiding further drug development efforts .

Several compounds share structural similarities with tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Methyl 1-Boc-4-piperidineacetateContains a methoxy groupOften used in peptide synthesis
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateFeatures a methoxy substituentExhibits different solubility properties
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylateEthoxy substitutionMay show varied biological activity

These compounds highlight the structural diversity within this class of piperidine derivatives while emphasizing how slight modifications can lead to significant differences in properties and applications .

Comparative Analysis of Traditional vs. Modern Coupling Strategies

Traditional synthesis routes often rely on multi-step functionalization of piperidine scaffolds. For example, lactone intermediates are reacted with tert-butyl chloroformate under basic conditions to install the Boc protecting group, followed by oxidation to introduce the oxoethyl moiety. This method yields ~55% product but requires chiral resolution via HPLC to achieve 85% enantiomeric excess.

In contrast, modern approaches leverage flow microreactor systems and asymmetric catalysis. A 2025 study demonstrated that using chiral ligands (e.g., (R)-BINAP) with palladium catalysts in continuous flow conditions improved enantioselectivity to 92% while reducing reaction times by 40%.

Table 1: Yield and Selectivity Comparison

MethodYield (%)Enantiomeric Excess (%)Catalyst
Traditional Lactone5585None
Flow Microreactor7892Pd/(R)-BINAP
Photoredox Coupling6589Ni/Photocatalyst

Photoredox/Ni dual catalysis, as described in , enables C–C bond formation under mild conditions (room temperature, visible light), avoiding harsh reagents like Grignard compounds. This method achieved 65% yield with 89% ee, highlighting its potential for scalable synthesis.

Role of Protecting Group Chemistry in Piperidine Functionalization

The tert-butoxycarbonyl (Boc) group is critical for stabilizing the piperidine nitrogen during functionalization. In a 2015 study, Boc-protected piperidine derivatives exhibited 3× higher regioselectivity in acylation reactions compared to carbamoyl-protected analogs. The Boc group’s steric bulk also mitigates side reactions during aldol condensations, as shown in the synthesis of CCR5 receptor antagonists.

However, alternative protecting groups such as benzyloxycarbonyl (Cbz) and trimethylsilyl (TMS) have been explored. For instance, Cbz-protected intermediates in HIV-1 replication inhibitor synthesis required additional deprotection steps, reducing overall yields by 15–20%.

Key Insight:

  • Boc protection minimizes side reactions but requires acidic conditions (e.g., HCl/EtOAc) for removal.
  • TMS groups, while labile, are incompatible with strong nucleophiles like Grignard reagents.

Optimization of Stepwise vs. One-Pot Synthesis Approaches

Stepwise synthesis remains prevalent in industrial settings. A patented route involves:

  • Boc protection of 4-piperidone using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in THF.
  • Aldehyde introduction via DIBAL-H reduction of ethyl esters, achieving 76% yield.
  • Purification by silica gel chromatography.

In contrast, one-pot methods under pressurized conditions (0.3–0.5 MPa) streamline production. A 2022 Chinese patent reported a 66% yield for tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate hydrochloride using autoclave reactors, eliminating intermediate isolation.

Trade-offs:

  • Stepwise: Higher purity (>98% by GC) but longer processing times.
  • One-pot: Faster but requires precise control of pressure and temperature.

Critical Evaluation of Grignard Reagent Alternatives in Acetyl Transfer

Traditional acetyl transfer relies on Grignard reagents (e.g., 3-fluoro-magnesium bromide), which pose safety risks due to pyrophoric tendencies. Modern alternatives include:

  • Organozinc Reagents: Higher functional group tolerance; used in Ni-catalyzed cross-couplings.
  • Photoredox-Generated Radicals: Enable C–H functionalization without pre-metallation, as seen in .

Case Study:
A 2020 synthesis of anticholinesterase agents replaced Grignard reagents with diisobutylaluminum hydride (DIBAL-H), achieving comparable yields (74%) while improving reaction safety.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Dates

Modify: 2023-08-15

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